2-methyl-N-(4-methyl-3-nitrophenyl)propanamide
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Overview
Description
2-methyl-N-(4-methyl-3-nitrophenyl)propanamide is an organic compound with the molecular formula C11H14N2O3. It is a derivative of propanamide, featuring a nitro group and a methyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide typically involves the reaction of 4-methyl-3-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methyl-3-nitrophenyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-methyl-N-(4-methyl-3-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(4-methyl-3-nitrophenyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(4-nitrophenyl)propanamide
- 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
- Propanamide, N,N-diethyl-2-methyl-
Uniqueness
2-methyl-N-(4-methyl-3-nitrophenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a methyl group on the phenyl ring, along with the propanamide backbone, makes it a versatile compound for various applications .
Properties
CAS No. |
7160-14-7 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-9-5-4-8(3)10(6-9)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
YTWKDTGKFWJDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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